molecular formula C7H15I B1661244 1-Iodo-2,3,3-trimethylbutane CAS No. 88945-53-3

1-Iodo-2,3,3-trimethylbutane

Cat. No.: B1661244
CAS No.: 88945-53-3
M. Wt: 226.1 g/mol
InChI Key: NWOXPVMWDFLTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2,3,3-trimethylbutane is an organic compound with the molecular formula C7H15I. It is a halogenated hydrocarbon, specifically an iodinated alkane. The compound is characterized by the presence of an iodine atom attached to a carbon chain that includes three methyl groups. This structure imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,3,3-trimethylbutane can be synthesized through the iodination of 2,3,3-trimethylbutane. This process typically involves the reaction of 2,3,3-trimethylbutane with iodine (I2) in the presence of a catalyst such as red phosphorus or under ultraviolet light. The reaction proceeds via a free radical mechanism, where the iodine molecule dissociates into iodine radicals that subsequently react with the hydrocarbon .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,3,3-trimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-), leading to the formation of corresponding alcohols, nitriles, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2,3,3-trimethyl-1-butene.

    Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)

    Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products:

    Substitution: Alcohols, nitriles, amines

    Elimination: Alkenes

    Oxidation: Carboxylic acids

Scientific Research Applications

1-Iodo-2,3,3-trimethylbutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-iodo-2,3,3-trimethylbutane primarily involves its reactivity as an alkylating agent. The iodine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce specific functional groups into target molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1-Iodo-2,3,3-trimethylbutane can be compared with other halogenated hydrocarbons, such as:

    1-Bromo-2,3,3-trimethylbutane: Similar structure but with a bromine atom instead of iodine. It exhibits similar reactivity but with different reaction rates and conditions due to the different halogen atom.

    1-Chloro-2,3,3-trimethylbutane: Contains a chlorine atom instead of iodine. It is less reactive than the iodo compound due to the stronger carbon-chlorine bond.

    1-Fluoro-2,3,3-trimethylbutane: Contains a fluorine atom.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromo, chloro, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and other chemical applications .

Properties

IUPAC Name

1-iodo-2,3,3-trimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15I/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOXPVMWDFLTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532128
Record name 1-Iodo-2,3,3-trimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88945-53-3
Record name 1-Iodo-2,3,3-trimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2,3,3-trimethylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-2,3,3-trimethylbutane
Reactant of Route 2
1-Iodo-2,3,3-trimethylbutane
Reactant of Route 3
1-Iodo-2,3,3-trimethylbutane
Reactant of Route 4
Reactant of Route 4
1-Iodo-2,3,3-trimethylbutane
Reactant of Route 5
1-Iodo-2,3,3-trimethylbutane
Reactant of Route 6
1-Iodo-2,3,3-trimethylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.